3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid
Overview
Description
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring system substituted with a 4-fluorobenzenesulfonamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitronaphthalene.
Reduction: The nitro group of 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminonaphthalene.
Sulfonation: 2-Aminonaphthalene is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine to form 3-(4-fluorobenzenesulfonamido)naphthalene.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamido or carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzenesulfonamido)naphthalene-2-carboxylic acid
- 3-(4-Bromobenzenesulfonamido)naphthalene-2-carboxylic acid
- 3-(4-Methylbenzenesulfonamido)naphthalene-2-carboxylic acid
Uniqueness
3-(4-Fluorobenzenesulfonamido)naphthalene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]naphthalene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c18-13-5-7-14(8-6-13)24(22,23)19-16-10-12-4-2-1-3-11(12)9-15(16)17(20)21/h1-10,19H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHLYLBMHCXON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.